N-Arachidonoyl-O-(2-hydroxyethyl)hydroxylamine N-Arachidonoyl-O-(2-hydroxyethyl)hydroxylamine AEA acts as an endogenous mimic of Δ oxy-AEA is the O-alkyl-N-acyl oxyhomologue of AEA. oxy-AEA is selective for the peripheral cannabinoid (CB2) receptor with Ki values of 0.47 and 0.081 µM for hCB1 and hCB2, respectively. In comparison, AEA has a greater affinity for the central cannabinoid (CB1) receptor with Ki values of 0.07 and 0.18 µM for hCB1 and hCB2, respectively. oxy-AEA is the first known fatty acid amide with a reversed CB1/CB2 affinity ratio.
Brand Name: Vulcanchem
CAS No.: 883296-70-6
VCID: VC0049764
InChI: InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-26-21-20-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO
Molecular Formula: C22H37NO3
Molecular Weight: 363.5 g/mol

N-Arachidonoyl-O-(2-hydroxyethyl)hydroxylamine

CAS No.: 883296-70-6

Reference Standards

VCID: VC0049764

Molecular Formula: C22H37NO3

Molecular Weight: 363.5 g/mol

N-Arachidonoyl-O-(2-hydroxyethyl)hydroxylamine - 883296-70-6

CAS No. 883296-70-6
Product Name N-Arachidonoyl-O-(2-hydroxyethyl)hydroxylamine
Molecular Formula C22H37NO3
Molecular Weight 363.5 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-N-(2-hydroxyethoxy)icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-26-21-20-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
Standard InChIKey ANMKTCMIIFBOGG-DOFZRALJSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NOCCO
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO
Description AEA acts as an endogenous mimic of Δ oxy-AEA is the O-alkyl-N-acyl oxyhomologue of AEA. oxy-AEA is selective for the peripheral cannabinoid (CB2) receptor with Ki values of 0.47 and 0.081 µM for hCB1 and hCB2, respectively. In comparison, AEA has a greater affinity for the central cannabinoid (CB1) receptor with Ki values of 0.07 and 0.18 µM for hCB1 and hCB2, respectively. oxy-AEA is the first known fatty acid amide with a reversed CB1/CB2 affinity ratio.
Synonyms oxy-AEA;oxy-Anandamide
Reference 1.Devane, W.A.,Hanus, L.,Breuer, A., et al. Isolation and structure of a brain constituent that binds to the cannabinoid receptor. Science 258, 1946-1949 (1992).
PubChem Compound 11710300
Last Modified Nov 11 2021
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